molecular formula C6H10N2O3 B13419698 Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate CAS No. 35909-01-4

Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate

Cat. No.: B13419698
CAS No.: 35909-01-4
M. Wt: 158.16 g/mol
InChI Key: TWHZGAYWZCCUSQ-YFKPBYRVSA-N
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Description

Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate is an organic compound that belongs to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate typically involves the nitrosation of a pyrrolidine derivative. One common method is the reaction of (S)-2-pyrrolidinecarboxylic acid with nitrous acid (HNO2) in the presence of a suitable solvent, such as acetic acid. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the nitroso compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form a nitro group (-NO2).

    Reduction: The nitroso group can be reduced to form an amine group (-NH2).

    Substitution: The nitroso group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of Methyl (S)-1-nitro-2-pyrrolidinecarboxylate.

    Reduction: Formation of Methyl (S)-1-amino-2-pyrrolidinecarboxylate.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and their derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a signaling molecule.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroso compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate involves its interaction with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive nitrogen species (RNS) that can modulate cellular signaling pathways. These interactions can affect various biological processes, including gene expression, protein function, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-1-nitro-2-pyrrolidinecarboxylate: Similar structure but with a nitro group instead of a nitroso group.

    Methyl (S)-1-amino-2-pyrrolidinecarboxylate: Similar structure but with an amino group instead of a nitroso group.

    Methyl (S)-1-hydroxy-2-pyrrolidinecarboxylate: Similar structure but with a hydroxy group instead of a nitroso group.

Uniqueness

Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. The nitroso group can participate in various redox reactions, making the compound a valuable tool in both synthetic chemistry and biological research.

Properties

CAS No.

35909-01-4

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

methyl (2S)-1-nitrosopyrrolidine-2-carboxylate

InChI

InChI=1S/C6H10N2O3/c1-11-6(9)5-3-2-4-8(5)7-10/h5H,2-4H2,1H3/t5-/m0/s1

InChI Key

TWHZGAYWZCCUSQ-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1N=O

Canonical SMILES

COC(=O)C1CCCN1N=O

Origin of Product

United States

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